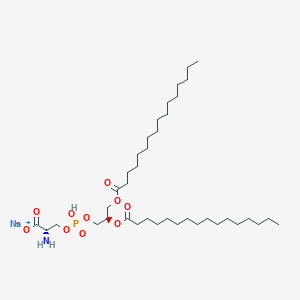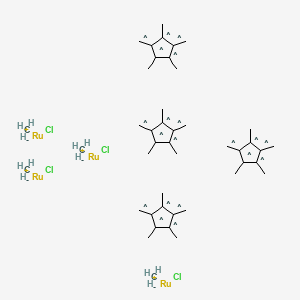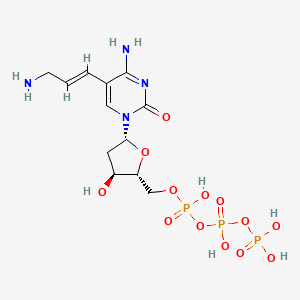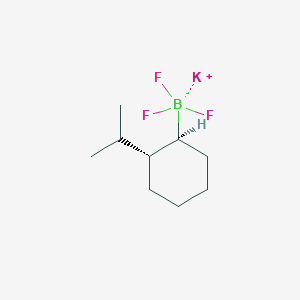
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt: is a phospholipid compound that plays a crucial role in biological membranes. It is a derivative of phosphatidylserine, where the fatty acid chains are palmitic acid. This compound is known for its involvement in cell signaling and membrane structure, making it significant in various biological and medical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt is typically synthesized through a chemical reaction involving glycerol, palmitic acid, and phospho-L-serine. The process involves esterification and phosphorylation reactions. The final product is obtained in its sodium salt form to enhance solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes:
- Esterification of glycerol with palmitic acid.
- Phosphorylation of the resulting compound with phospho-L-serine.
- Conversion to the sodium salt form for improved solubility .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids and glycerophosphoserine.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Plays a role in studying cell membrane structure and function, as well as cell signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in neurodegenerative diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors on the cell surface, modulating cellular responses. The compound’s fatty acid chains and phosphoserine headgroup play a crucial role in these interactions .
Comparaison Avec Des Composés Similaires
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but a different headgroup (choline instead of serine).
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine headgroup.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt is unique due to its serine headgroup, which imparts specific biological functions such as involvement in apoptosis and cell signaling. Its sodium salt form enhances its solubility and stability, making it suitable for various research applications .
Propriétés
Formule moléculaire |
C38H73NNaO10P |
|---|---|
Poids moléculaire |
757.9 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
Clé InChI |
GTLXLANTBWYXGW-CEGNZRHUSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)



![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)



![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)




